8-Phenyloctanal

Description

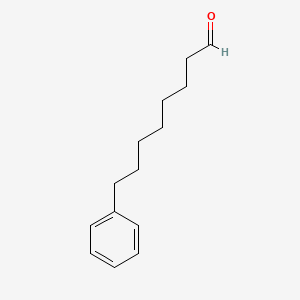

8-Phenyloctanal is an aliphatic aldehyde featuring a phenyl substituent at the eighth carbon of an octanal backbone. The phenyl group may influence solubility, boiling point, and electronic properties compared to unsubstituted octanal.

Properties

CAS No. |

62116-89-6 |

|---|---|

Molecular Formula |

C14H20O |

Molecular Weight |

204.31 g/mol |

IUPAC Name |

8-phenyloctanal |

InChI |

InChI=1S/C14H20O/c15-13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-13H,1-4,6,9-10H2 |

InChI Key |

QHMWAGMIISEFEO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Phenyloctanal typically involves the reaction of phenylmagnesium bromide with octanal. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is usually refluxed for several hours, followed by the addition of an acid to neutralize the reaction mixture and isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 8-Phenyloctanal undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form 8-phenyloctanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to 8-phenyloctanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aldehyde group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Grignard reagents in anhydrous ether.

Major Products:

Oxidation: 8-Phenyloctanoic acid.

Reduction: 8-Phenyloctanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-Phenyloctanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 8-Phenyloctanal involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The aldehyde group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Structurally Related Compounds

Key Observations:

Functional Group Influence: The aldehyde group in octanal confers high reactivity, whereas the carboxylic acid group in 8-phenyloctanoic acid enhances polarity and acidity (pKa ~5). The keto group in 8-oxo-8-phenyloctanoic acid introduces tautomeric behavior, impacting its stability and spectroscopic profiles . The ethyl ester derivative (Ethyl 8-Oxo-8-phenyloctanoate) demonstrates reduced polarity compared to its acid counterpart, improving its suitability for chromatographic analysis .

Structural Effects on Physical Properties: The phenyl group increases molecular weight and boiling points compared to unsubstituted analogs. For example, 8-phenyloctanoic acid (MW 228.31) has a significantly higher boiling point than octanal (MW 128.21) due to stronger intermolecular forces (e.g., hydrogen bonding in acids vs. van der Waals forces in aldehydes) . Solubility trends: Carboxylic acids (e.g., 8-phenyloctanoic acid) are more water-soluble than aldehydes or esters due to ionization, whereas esters (e.g., Ethyl 8-Oxo-8-phenyloctanoate) are lipid-soluble .

Analytical Characterization: 8-Phenyloctanoic acid is routinely analyzed via HPLC and IR spectroscopy, with characteristic peaks for the carboxylic acid group (e.g., O-H stretch ~2500–3000 cm⁻¹) . Aldehydes like octanal are often identified using GC-MS due to their volatility, though this compound’s phenyl group may necessitate derivatization for effective analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.